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Compound of Interest

Compound Name: Nickel;silicon

Welcome to the technical support center for researchers and scientists working with Nickel
Silicide (NiSi) contacted devices. This resource provides troubleshooting guides and answers
to frequently asked questions (FAQSs) to help you diagnose and resolve issues related to
junction leakage during your experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

Q1: What are the primary causes of high junction
leakage in our NiSi-contacted devices?

Al: High junction leakage in NiSi-contacted devices typically originates from several key
mechanisms. Understanding these root causes is the first step in troubleshooting.

» Nickel (Ni) Diffusion and Defect Formation: The primary cause is often the thermal instability
of the NiSi film, especially during post-silicidation annealing.[1][2][3][4] This instability allows
Ni atoms to be released from the silicide layer and diffuse into the silicon substrate. These
migrant Ni atoms can then cluster and form generation-recombination (G-R) centers deep
within the Si, significantly increasing leakage current.[1][4]

o Abnormal Silicide Growth: Leakage can be caused by the formation of silicide spikes (e.g.,
NiSiz) or the lateral encroachment of the silicide into the junction region.[1][5] These
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structural anomalies can create localized high-field regions or shorting paths, leading to
excessive leakage.

« Interface Quality: A rough or non-uniform NiSi/Si interface can contribute to higher leakage.
[1][6] The presence of crystal defects at or near the interface can also act as leakage
pathways.[1][5]

e Process-Induced Damage: Residual damage from processes like ion implantation, if not fully
annealed, can introduce defects that increase junction leakage.[4]

Q2: We are observing a significant increase in leakage
current after our post-silicidation annealing step. What
is happening and how can we fix it?

A2: This is a common issue directly related to the thermal stability of the NiSi film. The thermal
energy from the anneal promotes the dissociation of Ni atoms from the NiSi layer and their
subsequent diffusion into the silicon, creating leakage-inducing defects.[1][2][4]

Troubleshooting Steps:
e Optimize Annealing Parameters:

o Reduce Thermal Budget: A consistent rise in leakage is observed with increased
annealing time and temperature.[1][4] Reduce the temperature and/or duration of your
post-silicidation anneal to minimize Ni diffusion.

o Consider Millisecond Annealing (MSA): MSA techniques provide a very high temperature
anneal for an extremely short duration (e.g., 1 ms). This has been shown to effectively
reduce Ni diffusion and lower junction leakage by approximately 50% compared to
conventional Rapid Thermal Annealing (RTA).[7][8]

e Improve Silicide Thermal Stability:

o Incorporate Platinum (Pt): Alloying Ni with Pt (typically ~5-10%) to form Ni(Pt)Si
significantly enhances the thermal stability of the silicide film.[1] The presence of Pt can
reduce the generation of NiSi defects in the Si substrate and suppress the excessive
diffusion of Ni.[1][9]
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o Pre-Silicidation Implantation (PSI): Implanting certain elements into the silicon substrate
before Ni deposition can stabilize the resulting NiSi film. Fluorine (F) implantation, in
particular, has been shown to be highly effective, suppressing leakage by up to six orders
of magnitude by passivating the NiSi/Si interface.[1][10]

Q3: How does Pre-Amorphization Implantation (PAl)
affect junction leakage?

A3: Pre-Amorphization Implantation (PAI) is a technique where the silicon substrate is
implanted with a heavy, neutral ion (like Germanium or Xenon) to create a thin amorphous
layer before subsequent processing steps.[11]

e Function: The primary goal of PAl is to prevent ion channeling during the source/drain dopant
implantation, which allows for the formation of shallower and more abrupt junctions.[11]

e Impact on Leakage: In the context of NiSi, PAI can be beneficial. A cold Si PAI, for instance,
has been shown to suppress the agglomeration of the NiSi film at elevated temperatures.[12]
By ensuring a more uniform and stable silicide formation, PAI indirectly helps in maintaining
low junction leakage. However, it is critical that the end-of-range (EOR) damage created by
the PAl is fully annealed out, as residual defects can themselves become a source of
leakage.[13]

Q4: We need to choose a pre-silicidation implant (PSI)
species. Is Fluorine (F) or Nitrogen (N) better for leakage
suppression?

A4: Both Fluorine (F) and Nitrogen (N) pre-silicidation implants (PSI) can reduce junction
leakage, but their effectiveness depends on the silicon crystal orientation and their underlying
mechanisms differ.[10]

e Fluorine (F) PSI: F-PSI is exceptionally effective, especially on standard Si(100) substrates.
[10] Its leakage suppression mechanism is primarily attributed to the passivation of the
incoherent and unstable NiSi/Si(100) interface.[1][10]

e Nitrogen (N) PSI: The effectiveness of N-PSI is more pronounced on Si(110) substrates.[10]
Nitrogen is thought to stabilize the abundant grain boundaries of the highly oriented NiSi
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films that form on Si(110).[1][10]
Recommendation:

e For devices on Si(100) substrates, Fluorine (F) PSl is the superior choice for drastic leakage
reduction.[10]

e For devices on Si(110) substrates, Nitrogen (N) PSl is a very effective and complementary
option to consider.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments on
controlling NiSi junction leakage.

Table 1: Effect of Annealing Technique on nMOS Junction Leakage

Relative Junction

Annealing Method Temperature | Time Source(s)
Leakage

RTA (Reference) 420 °Cfor 20 s ~ 1.0 (Normalized) [8]

MSA 750 °C for 1 ms ~05 [8]

MSA 800 °C for 1 ms ~0.5 [8]

MSA 850 °C for 1 ms ~0.5 [8]

MSA 900 °C for 1 ms ~05 [8]

Note: MSA demonstrates a ~50% reduction in leakage current compared to conventional RTA
due to the efficient suppression of Ni diffusion.[8]

Table 2: Impact of Post-Annealing on Leakage in Shallow Junctions (xj = 61nm)
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Leakage Current

Post-Annealing Post-Annealing .
. Density (Alcm?) at Source(s)
Temperature Time .
4V Reverse Bias

450 °C 30 min ~1x10-° [2]

500 °C 10 min ~1x1077 [2]

500 °C 30 min ~1x10-¢ 2]

500 °C 90 min ~1x10-5 [2]

Note: A significant increase in leakage is observed at 500°C, highlighting the thermal instability
of NiSi even at typical temperatures for interlayer dielectric deposition.[2][3]

Diagrams & Workflows

Cause Mechanism Effect

Post-Silicidation Bl NiSi Film Ni Atoms Released Ni Migration into Ni Atom Formation of G-R - Increased
Annealing (Heat) Thermal Instability from NiSi Layer Si Substrate Clustering Centers in Depletion Region Junction Leakage

Click to download full resolution via product page

Caption: Mechanism of thermally-induced junction leakage in NiSi devices.
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Caption: Troubleshooting workflow for high junction leakage.

Experimental Protocols
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Protocol 1: Fabrication of Damage-Free Junctions for
Intrinsic Leakage Analysis

This protocol describes a method to create n+/p junctions that are free from heavy implantation
damage, allowing for the sensitive measurement of leakage currents caused intrinsically by the
NiSi film itself.[2][3][4]

Objective: To isolate and study the leakage mechanisms inherent to the NiSi/Si interface and
thermal processing, independent of process-induced defects from high-dose implantation.

Methodology:

e Substrate Preparation: Start with p-type Si (100) or (110) wafers with a flat p-well
concentration (e.g., 2x10t7 cm=3).

e Junction Delineation:
o Deposit a pad oxide layer (e.g., TEOS) followed by a silicon nitride (SiN) film.

o Use photolithography and reactive-ion etching (RIE) to pattern the SiN, stopping on the
pad oxide.

o Wet etch the underlying pad oxide to define the junction area without exposing the Si

substrate to plasma damage.
e n+ Region Formation (Solid Phase Diffusion):
o Deposit an arsenic-doped silicate glass (AsSG) layer to act as the dopant source.

o Perform a drive-in anneal to diffuse arsenic from the AsSG into the silicon, forming the n+
region. The junction depth (xj) can be precisely controlled by adjusting the anneal time and
temperature.[3]

¢ Sidewall Formation:

o Remove the AsSG layer by wet etching.
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o Deposit a second SiN film and use an anisotropic RIE process to form SiN sidewalls. This
step is crucial to guard the junction perimeter against anomalous leakage.[2][3]

¢ Silicide Formation:

Perform a final wet etch to remove the pad oxide from the active junction area.

o

[e]

Sputter deposit a thin layer of Ni (and Pt, if forming Ni(Pt)Si).

o

Perform the silicidation anneal (e.g., RTA or MSA) to form the NiSi phase (typically ~30 nm
thick).

o

Selectively wet etch to remove any unreacted metal from the surface.

o Characterization: The resulting structure has the NiSi film well-contained within the damage-
free, diffused n+ region, allowing for accurate measurement of areal junction leakage.[2][3]

Protocol 2: Pre-Silicidation Implantation (PSI) for
Leakage Suppression

This protocol outlines the general steps for incorporating a Fluorine (F) or Nitrogen (N) implant
prior to silicidation to enhance thermal stability and reduce leakage.[10]

Objective: To improve the thermal stability of the NiSi film and passivate the NiSi/Si interface,
thereby suppressing thermally-induced junction leakage.

Methodology:

« Junction Formation: Fabricate the source/drain junctions up to the point just before metal
deposition for silicidation. This can be done using the damage-free method described above
or a standard implantation and activation anneal process.

e Pre-Silicidation Implant (PSI):
o Load the wafers into an ion implanter.

o Implant the desired species (e.g., F* or N*) into the silicon.
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o Key Parameters:

» Energy: The implant energy must be low enough to confine the implanted species near
the surface where the silicide will be formed.

» Dose: The dose must be optimized. An insufficient dose will be ineffective, while an
excessive dose can introduce damage that increases leakage.

o Pre-Cleaning: Perform a standard pre-clean (e.g., with dilute HF) immediately before Ni
deposition to remove the native oxide.

« Silicidation:
o Immediately transfer the wafers to a deposition tool and sputter a thin film of Ni.
o Perform the silicidation anneal (e.g., RTA) to form the NiSi layer.
o Strip the unreacted metal.

» Post-Silicide Processing: Proceed with subsequent processing steps, such as interlayer
dielectric deposition and contact formation. The PSI step should make the junction more
robust against the thermal budget of these later steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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